molecular formula C18H17IN3+ B13825990 [Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium

[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium

Cat. No.: B13825990
M. Wt: 402.3 g/mol
InChI Key: YEMFBSCVGTUXHD-UHFFFAOYSA-O
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Description

[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium is a complex organic compound that features a naphthalene ring, an iodine atom, and an azanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium typically involves multi-step organic reactions. One common method includes the reaction of naphthylamine with an appropriate aldehyde to form a Schiff base, followed by iodination and subsequent formation of the azanium group . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include steps such as purification through recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of [Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium is unique due to its combination of a naphthalene ring, an iodine atom, and an azanium group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C18H17IN3+

Molecular Weight

402.3 g/mol

IUPAC Name

[amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium

InChI

InChI=1S/C18H16IN3/c1-22(15-9-5-8-14(19)12-15)18(20)21-17-11-4-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H2,20,21)/p+1

InChI Key

YEMFBSCVGTUXHD-UHFFFAOYSA-O

Canonical SMILES

C[N+](=C(N)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)I

Origin of Product

United States

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